Bisindolylmaleimide V

Description

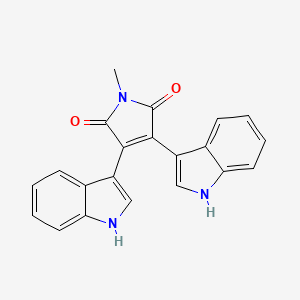

used as a negative control compound for protein kinase C inhibition; structure in first source;

Structure

2D Structure

Properties

IUPAC Name |

3,4-bis(1H-indol-3-yl)-1-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2/c1-24-20(25)18(14-10-22-16-8-4-2-6-12(14)16)19(21(24)26)15-11-23-17-9-5-3-7-13(15)17/h2-11,22-23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAWYMIKGOHZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C1=O)C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150620 | |

| Record name | Bisindolylmaleimide V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113963-68-1 | |

| Record name | Bisindolylmaleimide V | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113963-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisindolylmaleimide V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113963681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisindolylmaleimide V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-2,5-dione, 3,4-di-1H-indol-3-yl-1-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bisindolylmaleimide V: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide V (BIM V), also known as Ro 31-6045, is a synthetic derivative of the naturally occurring alkaloid staurosporine.[1][2] It belongs to the bisindolylmaleimide class of compounds, which are recognized for their interactions with protein kinases.[3] While many bisindolylmaleimides are potent inhibitors of Protein Kinase C (PKC), this compound is notable for its weak activity against PKC, making it an ideal negative control for studies investigating PKC signaling pathways.[1][2] However, it exhibits inhibitory activity against the p70 ribosomal S6 kinase (p70S6K), a crucial regulator of protein synthesis and cell growth.[4][5] This dual characteristic makes this compound a valuable tool for dissecting specific signaling cascades in cellular and molecular biology research.

Chemical Structure and Properties

This compound is characterized by a maleimide core substituted with two indole rings and an N-methyl group.[3] This structure confers its specific biological activities and physicochemical properties.

| Identifier | Value |

| IUPAC Name | 3,4-bis(1H-indol-3-yl)-1-methylpyrrole-2,5-dione |

| Synonyms | BIM V, Ro 31-6045, 2,3-bis(1H-Indol-3-yl)-N-methylmaleimide |

| CAS Number | 113963-68-1 |

| Molecular Formula | C₂₁H₁₅N₃O₂ |

| Molecular Weight | 341.36 g/mol |

| Appearance | Red-orange to orange crystalline solid |

| Solubility | DMSO: ≥10 mg/mLMethanol: ~5 mg/mLDMF: 20 mg/mLEthanol: 20 mg/mL |

| SMILES | CN1C(=O)C(=C(C1=O)c1c[nH]c2ccccc12)c1c[nH]c2ccccc12 |

| InChI | 1S/C21H15N3O2/c1-24-20(25)18(14-10-22-16-8-4-2-6-12(14)16)19(21(24)26)15-11-23-17-9-5-3-7-13(15)17/h2-11,22-23H,1H3 |

Biological Activity and Mechanism of Action

The primary utility of this compound in research stems from its differential activity against key protein kinases.

| Target | Activity | IC₅₀ Value | Notes |

| Protein Kinase C (PKC) | Weak Inhibitor | >100 µM | Often used as a negative control in PKC inhibition studies.[1][6] |

| p70S6K/p85S6K (S6K) | Inhibitor | ~8 µM | Blocks the in vivo activation of mitogen-stimulated S6K.[1][4][5] |

This compound's weak inhibition of PKC is attributed to the N-alkylation at the maleimide functional group, a structural feature that differentiates it from potent PKC inhibitors in the same chemical class.[3][6]

Conversely, it effectively blocks the activation of p70S6K, a downstream effector in the PI3K/Akt/mTOR signaling pathway.[7][8] This pathway is central to the regulation of cell growth, proliferation, and survival.[9][10] By inhibiting p70S6K, this compound prevents the phosphorylation of the S6 ribosomal protein, a key step in the translation of specific mRNAs required for protein synthesis and cell cycle progression.[7][9]

Signaling Pathway Inhibition

This compound primarily impacts the PI3K/Akt/mTOR signaling pathway by targeting a key downstream kinase, p70S6K. This pathway is initiated by various growth factors and mitogens.

Experimental Protocols

In Vitro Kinase Assay for p70S6K Inhibition

This protocol outlines a method to determine the inhibitory effect of this compound on p70S6K activity using a luminescence-based kinase assay.

Materials:

-

Recombinant p70S6K enzyme

-

Kinase substrate (e.g., a specific peptide for p70S6K)

-

ATP

-

This compound stock solution (in DMSO)

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well white plates

-

Microplate reader capable of luminescence detection

Methodology:

-

Prepare Reagents : Thaw all reagents on ice. Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Enzyme Reaction :

-

To each well of a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO).

-

Add 10 µL of a solution containing the p70S6K enzyme in kinase assay buffer.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP in kinase assay buffer.

-

-

Incubation : Incubate the plate at 30°C for 60 minutes.

-

ADP Detection :

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

-

Luminescence Generation : Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measurement : Incubate at room temperature for 30 minutes and measure the luminescence using a microplate reader.

-

Data Analysis : Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Western Blot Analysis of p70S6K Phosphorylation

This protocol describes the detection of phosphorylated p70S6K in cell lysates following treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer with phosphatase and protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-p70S6K (e.g., Thr389) and anti-total-p70S6K

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Methodology:

-

Cell Treatment : Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for a specified time. Stimulate with a mitogen (e.g., serum or growth factor) to activate the p70S6K pathway.

-

Cell Lysis : Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification : Determine the protein concentration of each lysate.

-

SDS-PAGE : Denature equal amounts of protein from each sample and separate by SDS-PAGE.

-

Protein Transfer : Transfer the separated proteins to a membrane.

-

Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with the anti-phospho-p70S6K antibody overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing : Strip the membrane and re-probe with the anti-total-p70S6K antibody to normalize for protein loading.

Conclusion

This compound is a specialized chemical probe with a distinct pharmacological profile. Its inactivity against PKC, coupled with its inhibitory effect on p70S6K, makes it an invaluable tool for researchers dissecting the complexities of cellular signaling. By serving as a negative control in PKC studies and a targeted inhibitor in the mTOR pathway, this compound enables a more precise understanding of the roles these kinases play in health and disease, thereby aiding in the development of novel therapeutic strategies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. pnas.org [pnas.org]

Bisindolylmaleimide V: A Technical Guide to its Mechanism of Action on S6K

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Bisindolylmaleimide V (BIM V), also known as Ro 31-6045, on the p70 S6 Kinase (S6K). This document details its inhibitory properties, the relevant signaling pathways, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a cell-permeable small molecule that has been identified as an in vivo inhibitor of the 70 kDa ribosomal protein S6 kinase (S6K).[1][2] Structurally, it belongs to the bisindolylmaleimide class of compounds, which are known for their interactions with the ATP-binding site of various kinases. Notably, BIM V is often utilized as a negative control in studies involving protein kinase C (PKC) inhibition due to its significantly lower potency against PKC isoforms compared to other bisindolylmaleimide derivatives like Ro 31-8220.[1][2] This characteristic makes it a valuable tool for dissecting the specific roles of S6K in cellular signaling pathways.

Mechanism of Action on S6K

The primary mechanism of action of this compound on S6K is the inhibition of its kinase activity. While the precise mode of inhibition (e.g., competitive, non-competitive) is not extensively detailed in publicly available literature, its structural similarity to other ATP-competitive bisindolylmaleimide inhibitors suggests that it likely competes with ATP for binding to the catalytic site of S6K. This inhibition prevents the phosphorylation of S6K's downstream substrates, thereby blocking the propagation of signals that regulate protein synthesis, cell growth, and proliferation.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory potency of this compound against S6K and its selectivity over PKC. It is important to note that a comprehensive kinase selectivity profile for this compound across a broad panel of kinases is not widely available in the public domain.

| Target Kinase | Parameter | Value | Reference |

| p70 S6 Kinase (S6K) | IC50 | 8 µM (in vivo) | [1][2] |

| Protein Kinase C (PKC) | IC50 | > 100 µM | [2] |

| Glycogen Synthase Kinase 3 (GSK-3) | Activity | No significant inhibition at 5 µM |

The S6K Signaling Pathway

The p70 S6 Kinase is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism. Upon activation by upstream signals such as growth factors, mTORC1 (mammalian target of rapamycin complex 1) phosphorylates and activates S6K. Activated S6K then phosphorylates several downstream targets, most notably the 40S ribosomal protein S6 (rpS6). This phosphorylation event is a key step in the regulation of translation of a specific class of mRNAs, known as 5' TOP (terminal oligopyrimidine tract) mRNAs, which encode for ribosomal proteins and elongation factors, thereby promoting protein synthesis and cell growth.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory effect of this compound on S6K.

In Vitro S6K Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against S6K in a cell-free system.

Materials:

-

Recombinant active p70 S6K enzyme

-

S6K substrate peptide (e.g., a synthetic peptide derived from ribosomal protein S6)

-

This compound

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM sodium orthovanadate, 2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

96-well white microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the kinase assay buffer to achieve a range of final concentrations for testing (e.g., 0.1 µM to 100 µM).

-

Kinase Reaction Setup:

-

In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in kinase assay buffer) to each well.

-

Add 5 µL of the S6K substrate peptide solution to each well.

-

Add 5 µL of the recombinant S6K enzyme solution to each well to initiate the reaction.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Addition: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for S6K, if known, to ensure accurate IC50 determination.

-

Second Incubation: Incubate the plate at 30°C for another 60 minutes.

-

Reaction Termination and ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data by setting the vehicle control as 100% activity and a no-ATP control as 0% activity.

-

Plot the percentage of S6K activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot Analysis of S6 Phosphorylation

This protocol allows for the assessment of S6K activity within cells by measuring the phosphorylation of its downstream target, ribosomal protein S6 (rpS6), at Ser235/236.

Materials:

-

Cell line of interest (e.g., HEK293, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

Growth factor (e.g., insulin, EGF) to stimulate the S6K pathway

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-S6 (Ser235/236) and anti-total S6

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal S6K activity.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 nM insulin for 30 minutes) to activate the S6K pathway.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-S6 primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the anti-total S6 antibody to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-S6 signal to the total S6 signal to determine the effect of this compound on S6 phosphorylation.

-

Visualized Experimental Workflow

The following diagram illustrates the workflow for the in vitro S6K kinase inhibition assay.

Conclusion

This compound serves as a valuable research tool for investigating the cellular functions of S6K. Its inhibitory action on S6K, coupled with its relative inactivity against PKC, allows for more specific interrogation of the S6K signaling pathway. The provided data and experimental protocols offer a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting S6K and to characterize novel S6K inhibitors.

References

Bisindolylmaleimide V: A Comprehensive Technical Guide for its Application as a Protein Kinase C Negative Control Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, the precise attribution of a biological effect to the inhibition of a specific kinase is a cornerstone of rigorous scientific investigation. The use of chemical inhibitors is a powerful tool in this endeavor, yet the potential for off-target effects necessitates the use of appropriate controls. Bisindolylmaleimide V (also known as BIM V or Ro 31-6045) serves as an essential negative control compound in the study of Protein Kinase C (PKC) signaling pathways. Structurally analogous to potent PKC inhibitors like Bisindolylmaleimide I (GF 109203X) and Bisindolylmaleimide IX (Ro 31-8220), this compound lacks the critical functional groups required for significant PKC inhibition, rendering it an ideal tool to differentiate PKC-specific effects from other cellular responses.[1][2] This technical guide provides an in-depth overview of this compound, including its biochemical properties, experimental protocols for its use, and a comparative analysis with its active counterparts.

Biochemical Profile and Rationale for Use as a Negative Control

This compound is a cell-permeable compound that belongs to the bisindolylmaleimide class of molecules, which are structurally related to the kinase inhibitor staurosporine.[1] The rationale for its use as a negative control lies in its dramatically reduced potency against PKC isoforms compared to its structural analogs.

Key Properties of this compound:

-

Chemical Formula: C₂₁H₁₅N₃O₂

-

Molecular Weight: 341.36 g/mol [3]

-

PKC Inhibition: this compound exhibits a very high half-maximal inhibitory concentration (IC₅₀) for PKC, typically greater than 100 µM. This contrasts sharply with the nanomolar IC₅₀ values of its active analogs, Bisindolylmaleimide I and IX.

-

Off-Target Activities: While largely inactive against PKC, this compound has been reported to inhibit other kinases at higher concentrations, notably p70 S6 Kinase (S6K) with an IC₅₀ of approximately 8 µM.[4] It has also been shown to have minimal effect on Glycogen Synthase Kinase-3 (GSK-3).[1] These off-target effects are critical considerations in experimental design and data interpretation.

Data Presentation: Comparative Kinase Inhibitory Activity

The following table summarizes the inhibitory potency (IC₅₀ values) of this compound and its active analogs against key kinases. This data highlights the significant difference in PKC inhibition that validates the use of this compound as a negative control.

| Compound | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCε (nM) | GSK-3β (nM) | S6K1 (µM) |

| This compound | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | >5,000 | ~8 |

| Bisindolylmaleimide I (GF 109203X) | 20 | 17 | 16 | 20 | - | 360 (in lysates) | - |

| Bisindolylmaleimide IX (Ro 31-8220) | 5 | 24 | 14 | 27 | 24 | 6.8 (in lysates) | Potent inhibitor |

Data compiled from various sources.[1][5][6] Note that assay conditions can influence IC₅₀ values.

Mandatory Visualizations: Signaling Pathways and Experimental Logic

To visually contextualize the role of this compound, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and the logical framework for its use as a negative control.

Protein Kinase C (PKC) Signaling Pathway

Caption: A simplified diagram of the Protein Kinase C (PKC) signaling cascade.

Off-Target Signaling Pathways: GSK-3 and S6K

Caption: Off-target interactions of Bisindolylmaleimides with GSK-3 and S6K pathways.

Experimental Workflow Using this compound

Caption: A typical experimental workflow incorporating a negative control inhibitor.

Logical Relationship of Bisindolylmaleimide Analogs

Caption: The structural basis for the differential activity of Bisindolylmaleimide analogs.

Experimental Protocols

The following protocols provide a framework for the effective use of this compound as a negative control in cell-based assays and in vitro kinase assays.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically soluble in organic solvents such as DMSO or methanol. Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Cell-Based Assay for PKC Inhibition

This protocol is designed to assess the effect of a PKC inhibitor on a cellular process, using this compound to control for non-PKC-mediated effects.

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.

-

Serum Starvation (Optional): Depending on the experiment, cells may be serum-starved for 18-24 hours to reduce basal signaling activity.

-

Inhibitor Pre-treatment:

-

Prepare working solutions of the active inhibitor (e.g., Bisindolylmaleimide I or IX) and this compound in cell culture medium. A typical concentration range for the active inhibitor is 1-10 µM, while this compound should be used at the same concentration as the active inhibitor to ensure a valid comparison.

-

Include a vehicle control (e.g., DMSO at the same final concentration as in the inhibitor-treated wells).

-

Aspirate the medium from the cells and replace it with the medium containing the inhibitors or vehicle. Pre-incubate for 30-60 minutes.

-

-

PKC Stimulation:

-

Prepare a solution of a PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), in culture medium.

-

Add the PMA solution to the wells (final concentration typically 10-100 nM) and incubate for the desired time to elicit the downstream response.

-

-

Downstream Analysis:

-

Western Blotting for Substrate Phosphorylation:

-

Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for the total protein of the substrate and a loading control (e.g., β-actin or GAPDH) to confirm equal loading.

-

-

Functional Assays: Measure a relevant cellular response such as cell proliferation (e.g., MTT assay), gene expression (e.g., qPCR), or cell morphology.

-

-

Data Interpretation:

-

Expected Outcome: The active PKC inhibitor should block the PMA-induced phosphorylation of the PKC substrate and the downstream functional response. In contrast, this compound and the vehicle control should show no significant inhibition of the PMA-induced effects.

-

Caution: If this compound shows an effect at the concentration used, it may indicate an off-target effect on another signaling pathway (e.g., S6K) that is contributing to the observed cellular response.

-

In Vitro Kinase Assay

This protocol allows for the direct assessment of the inhibitory activity of this compound on purified PKC.

-

Reagents:

-

Purified, active PKC enzyme.

-

PKC substrate (e.g., a specific peptide or histone H1).

-

Kinase assay buffer (containing buffer, MgCl₂, and DTT).

-

ATP (including [γ-³²P]ATP for radiometric assays or unlabeled ATP for other detection methods).

-

This compound, active inhibitor, and vehicle control.

-

-

Assay Setup:

-

Prepare a reaction mixture containing the kinase assay buffer, PKC enzyme, and substrate in microcentrifuge tubes or a 96-well plate.

-

Add the test compounds (this compound, active inhibitor, or vehicle) at various concentrations.

-

-

Kinase Reaction:

-

Initiate the reaction by adding the ATP solution.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

-

-

Detection of Kinase Activity:

-

Radiometric Assay:

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Non-Radiometric Assays: Utilize commercially available kits that employ methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection of the phosphorylated substrate (e.g., ELISA).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Expected Outcome: The active inhibitor will show a potent, dose-dependent inhibition of PKC activity, yielding a low nanomolar IC₅₀ value. This compound will show little to no inhibition, resulting in an IC₅₀ value well above 100 µM.

-

Conclusion

This compound is an indispensable tool for researchers investigating PKC-mediated signaling pathways. Its structural similarity to potent PKC inhibitors, combined with its lack of significant activity against PKC, makes it the gold standard for a negative control compound. By incorporating this compound into experimental designs, scientists can confidently dissect the specific contributions of PKC to complex cellular processes, thereby ensuring the robustness and validity of their findings. Careful consideration of its potential off-target effects at higher concentrations is necessary for accurate data interpretation. This guide provides the foundational knowledge and practical protocols to empower researchers in the effective application of this compound in their studies.

References

- 1. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 2. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 3. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

Bisindolylmaleimide V: A Technical Guide to its Physicochemical Characteristics and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide V (also known as Ro 31-6045) is a member of the bisindolylmaleimide class of compounds, which are structurally related to the potent but non-selective protein kinase inhibitor, staurosporine. Unlike many of its counterparts, this compound is distinguished by its relative inactivity against Protein Kinase C (PKC), making it an invaluable tool in cellular signaling research. It is widely used as a negative control in experiments involving more potent PKC inhibitors from the same family, such as Bisindolylmaleimide I (GF109203X) and Bisindolylmaleimide IX (Ro 31-8220).[1][2] This allows researchers to delineate PKC-dependent signaling events from off-target effects of these inhibitors.

While largely inactive against PKC, this compound has been shown to inhibit the in vivo activation of p70S6 kinase (S6K), a key downstream effector of the PI3K/mTOR signaling pathway.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its biological activities, and detailed protocols for its use in experimental settings.

Physicochemical Characteristics

This compound is a cell-permeable compound with well-defined chemical and physical properties. A summary of these characteristics is presented in the tables below.

Chemical and Physical Properties

| Property | Value | Reference |

| Synonyms | Ro 31-6045, BIM V | [5][6] |

| Molecular Formula | C₂₁H₁₅N₃O₂ | [3][6] |

| Molecular Weight | 341.36 g/mol | [3][6] |

| Appearance | Red-orange solid | [6] |

| Purity | ≥95% (HPLC) | [6] |

| CAS Number | 113963-68-1 | [6] |

Solubility and Storage

| Property | Value | Reference |

| Solubility | DMSO: 10 mg/mLMethanol: 5 mg/mL | [6] |

| Storage Temperature | 2-8°C | [6] |

| Long-term Storage | Store at -20°C. Solutions in DMSO can be stored at -20°C for up to 4 months. | [7] |

| Stability | Stable for at least two years when stored at -20°C. |

Biological Activity and Mechanism of Action

The primary utility of this compound in research stems from its differential activity against key cellular kinases.

Interaction with Protein Kinase C (PKC)

This compound is a weak inhibitor of Protein Kinase C, with a half-maximal inhibitory concentration (IC₅₀) greater than 100 µM.[5] This lack of potent inhibitory activity is attributed to the absence of key functional groups that are present in its more active analogs, such as Bisindolylmaleimide I and IX.[1] Consequently, it serves as an excellent negative control to confirm that the observed cellular effects of other bisindolylmaleimide compounds are indeed mediated by PKC inhibition.

Inhibition of p70S6 Kinase (S6K)

Despite its inactivity against PKC, this compound has been demonstrated to block the activation of mitogen-stimulated p70S6 kinase (S6K) and p85S6 kinase in vivo, with an IC₅₀ value of 8 µM.[3][5] S6K is a critical downstream component of the PI3K/Akt/mTOR signaling pathway and plays a pivotal role in regulating cell growth, proliferation, and protein synthesis.[8]

The following diagram illustrates the canonical PKC and PI3K/mTOR/S6K signaling pathways, highlighting the points of intervention for active bisindolylmaleimides and the specific activity of this compound.

Caption: PKC and PI3K/mTOR/S6K signaling pathways.

Experimental Protocols

Preparation of Stock Solutions

To ensure accurate and reproducible results, proper preparation of this compound solutions is crucial.

-

Primary Stock Solution (in Organic Solvent):

-

Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of 100% Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 10 mg/mL.

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Working Solutions:

-

For cell-based assays, dilute the primary stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.

-

For in vitro kinase assays, the stock solution can be diluted in the kinase assay buffer. Note that the final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid solvent effects.

-

In Vitro Protein Kinase C (PKC) Assay (as a Negative Control)

This protocol describes a typical radiometric assay to confirm the lack of potent PKC inhibition by this compound.

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents on ice:

-

20 mM HEPES buffer, pH 7.4

-

10 mM MgCl₂

-

1 mM CaCl₂

-

10 µg/mL Phosphatidylserine

-

1 µg/mL Diacylglycerol

-

PKC substrate peptide (e.g., Ac-MBP (4-14))

-

Purified PKC enzyme (e.g., 10 ng)

-

This compound at various concentrations (or vehicle control - DMSO).

-

-

Initiate the Kinase Reaction:

-

Add [γ-³²P]ATP to a final concentration of 10 µM.

-

Incubate the reaction mixture at 30°C for 10-15 minutes.

-

-

Stop the Reaction and Quantify Phosphorylation:

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse with acetone and allow to air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

The following diagram outlines the workflow for a typical in vitro kinase assay.

Caption: Workflow for an in vitro kinase assay.

Cell-Based Proliferation/Viability Assay (MTT Assay)

This protocol can be used to assess the effect of this compound on cell viability and proliferation.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Conclusion

This compound is a critical research tool for dissecting cellular signaling pathways. Its weak activity against PKC, coupled with its inhibitory effect on S6K, allows for the precise investigation of the roles of these kinases in various cellular processes. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting, ensuring the generation of reliable and reproducible results. As with any chemical reagent, appropriate safety precautions should be taken during handling and disposal.

References

- 1. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. portlandpress.com [portlandpress.com]

Bisindolylmaleimide V: A Technical Guide to its Off-Target Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide V (also known as Ro 31-6045) is a member of the bisindolylmaleimide class of compounds, which are structurally related to the kinase inhibitor staurosporine. While many bisindolylmaleimides are potent inhibitors of Protein Kinase C (PKC), this compound is widely recognized and utilized as a negative control in PKC studies due to its markedly reduced affinity for this kinase family.[1][2][3] However, the characterization of a compound as "inactive" is often context-dependent. This technical guide provides an in-depth overview of the known off-target kinase profile of this compound, summarizing the available quantitative data, outlining relevant experimental protocols, and visualizing the key signaling pathways involved. This information is critical for the accurate interpretation of experimental results when using this compound as a control.

Off-Target Kinase Activity Profile

The primary utility of this compound in research is its lack of significant inhibitory activity against Protein Kinase C (PKC), with a reported IC50 value greater than 100 µM.[1] However, it is not devoid of other biological activity. The most prominent off-target interaction identified is the inhibition of the p70 ribosomal S6 kinase (S6K).

Quantitative Kinase Inhibition Data

The following table summarizes the known quantitative inhibitory activities of this compound against various kinases. It is important to note that comprehensive kinase panel screening data for this compound is not widely available in the public domain.

| Target Kinase | IC50 Value | Assay Conditions | Notes |

| Protein Kinase C (PKC) | > 100 µM | Cell-permeable studies | Commonly used as a negative control for PKC inhibition.[1][4] |

| p70S6K/p85S6K (S6K) | 8 µM | in vivo | Blocks the activation of mitogen-stimulated S6K.[1][4][5][6] |

| Glycogen Synthase Kinase 3 (GSK-3) | Little to no inhibition | Cell lysates from rat epididymal adipocytes (at 5 µM) | In contrast to potent inhibition by Bisindolylmaleimides I and IX.[2] |

Note: IC50 values can vary depending on assay conditions, including ATP concentration.

Experimental Protocols

The following sections describe generalized methodologies for assessing the kinase inhibitory activity of compounds like this compound. These protocols are based on standard biochemical and cell-based kinase assay principles.

In Vitro Biochemical Kinase Assay (Radiometric)

This method measures the direct inhibition of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

-

Purified recombinant kinase (e.g., S6K, PKC isoforms)

-

Specific peptide or protein substrate for the kinase

-

This compound (and other control compounds) dissolved in DMSO

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

75 mM orthophosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and any necessary co-factors (e.g., phosphatidylserine and diacylglycerol for conventional PKCs).

-

Add serial dilutions of this compound or control compounds to the reaction mixture. Include a DMSO-only vehicle control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively in 75 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the P81 papers using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Assay (Western Blot)

This method assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

-

Cell line of interest (e.g., HEK293, MCF-7)

-

Cell culture medium and supplements

-

Stimulant to activate the signaling pathway of interest (e.g., growth factors, phorbol esters)

-

This compound (and other control compounds) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment and reagents

Procedure:

-

Plate cells and grow to the desired confluency.

-

Serum-starve the cells for several hours to reduce basal kinase activity, if necessary.

-

Pre-incubate the cells with various concentrations of this compound or control compounds for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with an appropriate agonist to activate the target kinase for a short period (e.g., 10-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibody against the phosphorylated substrate.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal loading.

-

Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

-

Calculate the percentage of inhibition of substrate phosphorylation relative to the stimulated control.

Signaling Pathways and Experimental Workflows

S6K Signaling Pathway

This compound is known to inhibit S6K. S6K is a key downstream effector of the PI3K/Akt/mTOR signaling pathway, which is central to cell growth, proliferation, and survival. The diagram below illustrates this pathway and the point of inhibition by this compound.

Caption: PI3K/Akt/mTOR signaling pathway leading to S6K activation and its inhibition by this compound.

General Workflow for Kinase Inhibitor Profiling

The logical flow for characterizing a kinase inhibitor involves a multi-step process, starting from initial high-throughput screening and progressing to more detailed cellular and in vivo analysis.

Caption: A generalized workflow for the preclinical profiling and characterization of a kinase inhibitor.

Conclusion

This compound serves as an essential tool in signal transduction research, primarily as a negative control for studies involving PKC. However, researchers must be aware of its off-target inhibitory effect on S6K, which occurs at a concentration (IC50 of 8 µM) that could be relevant in some cell-based experiments. The lack of broad and systematic off-target profiling for this compound underscores the importance of careful experimental design and data interpretation. When using this compound, it is advisable to include appropriate downstream readouts to confirm the lack of effect on the PKC pathway and to consider potential confounding effects from S6K inhibition, especially at higher concentrations. Further comprehensive screening would be beneficial to the research community to fully elucidate its complete kinase selectivity profile.

References

- 1. abmole.com [abmole.com]

- 2. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 3. farm.ucl.ac.be [farm.ucl.ac.be]

- 4. apexbt.com [apexbt.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. This compound A cell-permeable negative control compound for protein kinase C inhibition studies (IC50 >100 µM). | 113963-68-1 [sigmaaldrich.com]

An In-Depth Technical Guide to the Pharmacology and Toxicology of Bisindolylmaleimide V

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisindolylmaleimide V (BIM V) is a synthetic small molecule belonging to the bisindolylmaleimide class of compounds, which are structurally related to the microbial alkaloid staurosporine. While many bisindolylmaleimides are potent inhibitors of Protein Kinase C (PKC), this compound is widely recognized as a negative control for PKC inhibition studies due to its significantly lower affinity for this enzyme. However, emerging research has revealed that this compound is not biologically inert. It exhibits inhibitory activity against p70S6 Kinase (p70S6K/p85S6K) and demonstrates cytoprotective effects against oxidative stress-induced necrosis through a PKC-independent mechanism. This technical guide provides a comprehensive overview of the current knowledge on the pharmacology and toxicology of this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.

Pharmacology

Mechanism of Action

This compound's pharmacological activities are primarily centered on two key areas: its role as a negative control in PKC studies and its independent inhibitory effects on other cellular pathways.

-

Protein Kinase C (PKC) Inhibition: this compound is characterized by its weak inhibitory effect on PKC, with a half-maximal inhibitory concentration (IC50) greater than 100 µM. This is attributed to the absence of specific functional groups that are present in other potent bisindolylmaleimide inhibitors, such as Bisindolylmaleimide I and IX, and are crucial for binding to the ATP-binding site of PKC.[1][2] Its lack of significant PKC inhibition makes it an ideal negative control in experiments investigating PKC-mediated signaling pathways.

-

p70S6 Kinase (p70S6K/p85S6K) Inhibition: In contrast to its effect on PKC, this compound has been shown to block the in vivo activation of the mitogen-stimulated protein kinases p70S6K and p85S6K with an IC50 of 8 µM.[2] These kinases are key components of the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. The inhibition of p70S6K/p85S6K by this compound suggests its potential as a modulator of this critical cellular pathway.

-

Cytoprotection against Oxidative Stress: this compound has been observed to protect various cell types, including neurons, from necrosis induced by oxidative stress.[3] This protective effect is independent of PKC inhibition.[3] The underlying mechanism is not fully elucidated but is not a result of direct free radical scavenging.[3] Interestingly, the cytoprotective effect of this compound is counteracted by Cyclosporin A, an inhibitor of the mitochondrial permeability transition pore (mPTP), suggesting a potential involvement of mitochondrial mechanisms in its mode of action.[4]

Quantitative Pharmacological Data

| Target | Action | IC50 / Ki | Cell/System | Reference(s) |

| Protein Kinase C (PKC) | Inhibition | > 100 µM | Cell-free assays | |

| p70S6 Kinase (p70S6K/p85S6K) | Inhibition | 8 µM | In vivo | [2] |

| Oxidative Stress-Induced Necrosis | Cytoprotection | Not Reported | Variety of cells, including neurons | [3] |

Toxicology

Specific toxicological data for this compound is limited. A Safety Data Sheet for the related compound, Bisindolylmaleimide IV, indicates no known hazards. However, for another related compound, Bisindolylmaleimide IX, it is advised to consider it hazardous until further information is available.

For context, clinical studies on other bisindolylmaleimide derivatives, such as Enzastaurin and Ruboxistaurin, provide some insight into the potential safety profile of this class of compounds. In clinical trials, these compounds have been generally well-tolerated, with some reported adverse events.[1] It is crucial to note that this information is not directly transferable to this compound and that a thorough toxicological evaluation of this compound is warranted.

Pharmacokinetics (ADME Profile)

There is no publicly available information on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound.

To provide a representative example of the pharmacokinetic properties of a bisindolylmaleimide compound, the following data is summarized from Phase I clinical trials of Enzastaurin , an oral serine/threonine kinase inhibitor.

| Parameter | Value | Species | Study Details | Reference(s) |

| Absorption | ||||

| Bioavailability | Not explicitly stated, but oral administration is effective. | Human | Phase I clinical trials | [5] |

| Tmax (Time to maximum concentration) | ~2-4 hours | Human | Single and multiple oral doses | [1] |

| Distribution | ||||

| Protein Binding | ~95% | Human (in vitro) | Plasma protein binding assays | [5][6] |

| Metabolism | ||||

| Metabolites | Active metabolites identified (e.g., LY326020) | Human | Plasma analysis | [1][7] |

| Excretion | ||||

| Terminal Half-life (t1/2) | ~10.1 to 13.3 hours | Human | Single oral dose | [1] |

| Clearance | ||||

| Apparent Clearance | Not explicitly stated, but dose-proportionality was not observed at higher doses. | Human | Phase I clinical trials | [1] |

Note: The provided pharmacokinetic data is for Enzastaurin and should not be directly extrapolated to this compound. It serves as a general reference for the potential ADME characteristics of this class of compounds.

Experimental Protocols

In Vitro p70S6K Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against p70S6K using a luminescence-based kinase assay.

Materials:

-

Recombinant human p70S6K enzyme

-

S6K substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Kinase Reaction:

-

To each well of the microplate, add the test compound dilution.

-

Add the p70S6K enzyme to each well.

-

Add the S6K substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (DMSO only).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Oxidative Stress-Induced Necrosis Assay (Cell-Based)

This protocol outlines a general procedure for inducing oxidative stress in cultured cells and assessing the cytoprotective effect of this compound.

Materials:

-

Cell line of interest (e.g., neuronal cells, fibroblasts)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Oxidative stress-inducing agent (e.g., H2O2, tert-butyl hydroperoxide)

-

Propidium Iodide (PI) or other necrosis stain

-

Hoechst 33342 or other nuclear counterstain

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in a suitable culture plate (e.g., 96-well plate) and allow them to adhere and grow overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

-

Induction of Oxidative Stress:

-

Add the oxidative stress-inducing agent to the cell culture medium at a pre-determined toxic concentration.

-

Incubate the cells for a time sufficient to induce necrosis (e.g., 4-24 hours).

-

-

Assessment of Necrosis:

-

After the incubation period, add Propidium Iodide (PI) and a nuclear counterstain (e.g., Hoechst 33342) to the culture medium.

-

Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Capture images of the cells using a fluorescence microscope with appropriate filters for the chosen dyes.

-

Count the number of PI-positive (necrotic) cells and the total number of cells (e.g., Hoechst-positive nuclei) in multiple fields for each condition.

-

Calculate the percentage of necrotic cells for each treatment group.

-

Determine the cytoprotective effect of this compound by comparing the percentage of necrosis in the treated groups to the group treated with the oxidative stressor alone.

-

Mandatory Visualizations

Caption: Signaling pathway of p70S6K/p85S6K inhibition by this compound.

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Caption: Experimental workflow for assessing cytoprotection against oxidative stress.

Conclusion

This compound, while primarily utilized as a negative control in PKC research, possesses distinct pharmacological activities that warrant further investigation. Its ability to inhibit the p70S6K/p85S6K signaling pathway and protect cells from oxidative stress-induced necrosis opens avenues for its use as a chemical probe to study these processes. The lack of comprehensive toxicological and pharmacokinetic data for this compound highlights a critical knowledge gap that needs to be addressed for its full potential as a research tool to be realized. The information and protocols provided in this guide serve as a foundational resource for researchers interested in exploring the multifaceted biological effects of this compound.

References

- 1. Phase I dose escalation and pharmacokinetic study of oral enzastaurin (LY317615) in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Bisindolylpyrrole triggers transient mitochondrial permeability transitions to cause apoptosis in a VDAC1/2 and cyclophilin D-dependent manner via the ANT-associated pore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

Exploring the biological activity of Bisindolylmaleimide V analogs

An In-depth Technical Guide to the Biological Activity of Bisindolylmaleimide V Analogs

Introduction

Bisindolylmaleimides (BIMs) are a class of naturally derived and synthetic compounds that have garnered significant interest in medicinal chemistry and drug development.[1][2][3] Originally isolated from microorganisms, these compounds are structurally related to indolocarbazoles and are widely recognized for their activity as protein kinase inhibitors.[3][4][5] Their core structure, featuring two indole rings linked by a maleimide group, serves as a scaffold for extensive chemical modification, leading to a diverse range of analogs with unique biological profiles.[4][6]

Among this class, this compound (also known as Ro 31-6045) is particularly noteworthy. While many of its analogs are potent inhibitors of various kinases, especially Protein Kinase C (PKC), this compound serves as a crucial negative control due to its significantly weaker inhibitory activity against PKC.[7] This guide provides a comprehensive overview of the biological activities of this compound and its analogs, focusing on their mechanisms of action, quantitative inhibitory data, and the experimental protocols used for their evaluation.

Core Biological Activity: Protein Kinase Inhibition

The primary mechanism of action for most bisindolylmaleimide analogs is the competitive inhibition of the ATP-binding site on various protein kinases.[4][5] This inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling events.

Protein Kinase C (PKC) Inhibition

The most extensively studied targets of BIMs are the isoforms of Protein Kinase C. PKC is a family of serine/threonine kinases that play crucial roles in cellular signal transduction, regulating processes like cell proliferation, differentiation, and apoptosis.[7]

-

Potent Analogs: Several BIM analogs are highly potent and selective PKC inhibitors. For instance, GF 109203X (BIM-I) is a well-characterized, potent, and selective inhibitor of PKC with IC50 values in the nanomolar range.[4] It acts as a competitive inhibitor with respect to ATP.[4][5] Other clinically relevant examples include Enzastaurin and Ruboxistaurin , which have been investigated for their selective inhibition of PKC-β.[1][2][4]

-

This compound (BIM V): In stark contrast, BIM V is a very weak inhibitor of PKC, with a reported Kd value of 100 µM.[7] This property makes it an ideal negative control in experiments to confirm that an observed biological effect is indeed due to PKC inhibition by its more potent analogs.

Inhibition of Other Kinases

While renowned as PKC inhibitors, the activity of BIMs is not limited to this kinase family. Several studies have revealed their effects on other signaling molecules:

-

S6 Kinase (S6K): this compound, despite being a poor PKC inhibitor, has been shown to inhibit S6K activity with an IC50 value of 8 µM.[7][8]

-

Glycogen Synthase Kinase-3 (GSK-3): Certain analogs, such as Bis-I and Bis-IX, are potent inhibitors of GSK-3 activity, which is involved in the Wnt signaling pathway.[5][9]

-

STAT3 Signaling: A novel synthetic analog, BMA097, has been shown to suppress tumor growth by directly binding to the SH2 domain of STAT3, inhibiting its phosphorylation and activation.[10] This indicates a mechanism of action distinct from kinase inhibition for some derivatives.

Quantitative Data on Inhibitory Activity

The following table summarizes the quantitative data for the inhibitory activity of selected this compound analogs against various protein kinases.

| Analog Name | Target Kinase | Reported Inhibitory Concentration (IC50 / Ki) |

| This compound | Protein Kinase C (PKC) | Kd: 100 µM[7] |

| S6 Kinase (S6K) | IC50: 8 µM[7][8] | |

| GF 109203X (BIM-I) | Protein Kinase C (PKC) | IC50: 5 - 70 nM |

| Protein Kinase C (PKC) | Ki: 14 nM[4] | |

| Ruboxistaurin | PKCβ1 | IC50: 4.7 nM[11] |

| PKCβ2 | IC50: 5.9 nM[11] | |

| Enzastaurin | PKCβ | Potent inhibitor[4] |

| Bisindolylmaleimide IX | GSK-3 | Potent inhibitor (more so than Bis-I)[5] |

Signaling Pathways and Visualizations

BIM analogs modulate several critical cellular signaling pathways. The following diagrams illustrate two of the most relevant pathways.

Protein Kinase C (PKC) Signaling Pathway

The PKC pathway is a central signaling cascade initiated by G-protein coupled receptors or receptor tyrosine kinases. Activation of phospholipase C (PLC) generates diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG recruits PKC to the cell membrane, where it becomes activated and phosphorylates numerous downstream target proteins, influencing a wide array of cellular functions.

Caption: The Protein Kinase C (PKC) signaling pathway and the inhibitory action of BIM analogs.

STAT3 Signaling Pathway

The STAT3 pathway is crucial for cell growth and survival. Cytokines or growth factors bind to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT3. Once docked, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to act as a transcription factor for genes involved in proliferation and apoptosis inhibition.

Caption: Inhibition of the STAT3 signaling pathway by a novel bisindolylmaleimide analog.

Experimental Protocols

In Vitro Protein Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of a BIM analog against a specific protein kinase.

-

Materials:

-

Purified recombinant kinase (e.g., PKCβ)

-

Specific peptide substrate for the kinase

-

ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods)

-

Bisindolylmaleimide analog stock solution (in DMSO)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well filter plates or microplates

-

Scintillation counter or luminescence/fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the BIM analog in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, the peptide substrate, and the BIM analog dilution (or DMSO for control).

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 15-30 minutes).

-

Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).

-

Detection (Radiometric): Wash the filter plates to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Detection (Non-Radiometric): Use a commercial kit (e.g., ADP-Glo™, Z'-LYTE™) that measures either ADP production or the ratio of phosphorylated to non-phosphorylated substrate via fluorescence resonance energy transfer (FRET).

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of BIM analogs on the proliferation and viability of cultured cells.

-

Materials:

-

Human cancer cell line (e.g., HCT116, HT29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

BIM analog stock solution

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the BIM analog. Include a vehicle control (DMSO).

-

Incubate for a desired period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the analog concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Western Blotting for Phospho-Protein Analysis

This workflow is used to verify the inhibition of a signaling pathway within cells by observing the phosphorylation status of a downstream target.

Caption: A typical experimental workflow for Western Blotting analysis.

Therapeutic Applications and Other Biological Effects

The ability of bisindolylmaleimides to inhibit key signaling kinases makes them promising candidates for therapeutic development, particularly in oncology.

-

Anti-Cancer Activity: Many BIM analogs exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5][10] Their ability to target pathways frequently dysregulated in cancer, such as the PKC and STAT3 pathways, underlies this potential.[10] Enzastaurin, for example, has been evaluated in clinical trials for various malignancies.[2][4]

-

Anti-Leishmanial Activity: Recent studies have identified indolylmaleimide derivatives as a new class of agents against Leishmania donovani, the parasite responsible for leishmaniasis. These compounds target the parasite's DNA topoisomerase 1B, an enzyme distinct from its human counterpart.[12]

-

Other Activities: Beyond kinase inhibition, BIMs have been reported to possess a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[10] Some analogs can also modulate Wnt signaling and reverse multidrug resistance (MDR) in cancer cells.[5]

Conclusion

The bisindolylmaleimide class of compounds, encompassing this compound and its numerous analogs, represents a versatile and powerful tool for biological research and drug discovery. While potent analogs like GF 109203X and Enzastaurin are valuable for interrogating and inhibiting kinase-driven signaling pathways, the relative inactivity of this compound against PKC makes it an indispensable control for validating the specificity of these effects. The expanding scope of their biological activities, from inhibiting PKC, S6K, and GSK-3 to modulating STAT3 signaling and combating parasitic infections, ensures that bisindolylmaleimides will remain a focal point of medicinal chemistry and chemical biology for the foreseeable future.

References

- 1. bisindolyl-maleimides-and-indolylmaleimide-derivatives-a-review-of-their-synthesis-and-bioactivity - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. advms.pl [advms.pl]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. apexbt.com [apexbt.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indolylmaleimide derivatives as a new class of anti-leishmanial agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the History and Development of Bisindolylmaleimides

Abstract

The bisindolylmaleimides (BIMs) represent a significant class of protein kinase inhibitors, the development of which has been pivotal in the field of signal transduction research and targeted cancer therapy. Originating from the discovery of the natural product staurosporine, a potent but non-selective protein kinase inhibitor, the subsequent synthetic exploration led to the creation of more selective and therapeutically relevant BIMs. These compounds primarily function as ATP-competitive inhibitors of Protein Kinase C (PKC) isozymes, key regulators of cellular processes such as proliferation, differentiation, and apoptosis. This guide details the historical evolution of BIMs, from their natural product origins to the rational design of clinically evaluated agents like Enzastaurin. It covers their mechanism of action, structure-activity relationships, key experimental protocols for their evaluation, and their application in targeting signaling pathways implicated in disease.

The Dawn of Kinase Inhibition: Discovery of Staurosporine

The story of bisindolylmaleimides begins with the discovery of staurosporine in 1977 from the bacterium Streptomyces staurosporeus.[1][2] Initially identified during a screening program for microbial alkaloids, staurosporine's profound biological activity was not immediately understood.[2][3] Nearly a decade later, in 1986, it was revealed to be a potent, nanomolar inhibitor of protein kinases, including the recently discovered Protein Kinase C (PKC).[3]

Staurosporine's structure features a rigid indolocarbazole core, derived from two tryptophan molecules, which mimics the adenine ring of ATP, allowing it to bind tightly to the ATP-binding pocket of a wide range of kinases.[2] This potent but non-selective inhibition of numerous kinases made staurosporine an invaluable research tool for studying kinase function but unsuitable for therapeutic use due to likely off-target toxicity. The discovery ignited a global search by pharmaceutical companies for more selective kinase inhibitors, setting the stage for the development of the bisindolylmaleimide class.[3]

From Natural Scaffolds to Synthetic Analogs: The Rise of Bisindolylmaleimides

Recognizing the therapeutic potential of a more selective PKC inhibitor, researchers began to dissect the structure of staurosporine. They identified the indolocarbazole core as the source of high potency but poor selectivity. This led to the synthesis of a new class of compounds, the bisindolylmaleimides, which retain the core bis-indole structure but lack the rigid, fused ring system of staurosporine.[4] This increased flexibility was hypothesized to allow for more specific interactions within the kinase ATP-binding site.[4]

The first synthesis of a bisindolylmaleimide was described by Steglich et al. in 1980, stemming from investigations into pigments from slime molds.[4] These natural BIMs, like Arcyriarubin A, were found to be potent inhibitors of PKC.[4][5] Subsequent synthetic efforts focused on modifying the indole nitrogens and the maleimide group, leading to the development of compounds with improved selectivity and drug-like properties.[4] A key breakthrough came in 1990 with the investigation of GF109203X (also known as Bisindolylmaleimide I or BIM-I), which was identified as a potent and highly selective inhibitor of PKC isoforms at nanomolar concentrations.[4][5] This work established the BIM scaffold as a premier pharmacophore for developing specific PKC inhibitors.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Bisindolylmaleimides exert their inhibitory effect by competing with ATP for binding to the catalytic domain of protein kinases.[6][7][8] The planar bis-indole rings fit into the hydrophobic pocket typically occupied by the adenine ring of ATP, while the maleimide portion can form hydrogen bonds that mimic those of the ATP ribose and phosphate groups.[2]

The activation of conventional and novel PKC isoforms is a multi-step process initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, recruits PKC to the cell membrane and induces a conformational change, relieving autoinhibition and activating the kinase.[9][10] Bisindolylmaleimides block the subsequent phosphorylation of target substrates by occupying the ATP-binding site.

Structure-Activity Relationships and Key Compounds